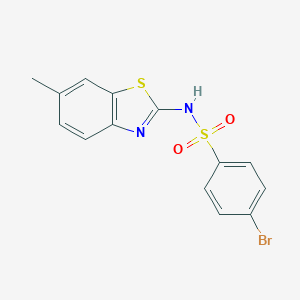
N-(tert-butyl)-N-cinnamylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-cinnamylamine (NTBC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 225.36 g/mol. NTBC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
N-(tert-butyl)-N-cinnamylamine works by inhibiting the activity of tyrosine hydroxylase, an enzyme that plays a critical role in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound reduces the production of these neurotransmitters, leading to a decrease in blood pressure and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosine hydroxylase, this compound has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-cinnamylamine is its ability to selectively inhibit tyrosine hydroxylase without affecting other enzymes in the catecholamine synthesis pathway. This makes it a useful tool for studying the role of tyrosine hydroxylase in various physiological and pathological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-N-cinnamylamine. One area of interest is the development of more efficient synthesis methods for this compound, which could help to improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various fields of research. Finally, the development of more soluble forms of this compound could help to overcome some of the limitations associated with its use in lab experiments and potential therapeutic applications.
Synthesemethoden
N-(tert-butyl)-N-cinnamylamine can be synthesized through a multi-step process involving the reaction of tert-butylamine with cinnamaldehyde. The reaction is typically carried out in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-cinnamylamine has been extensively studied for its potential therapeutic applications in various fields of research. Its ability to inhibit tyrosine hydroxylase has been found to be useful in the treatment of conditions such as Parkinson's disease and hypertension. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+ |
InChI-Schlüssel |
TYGMNYUTGKBMIC-JXMROGBWSA-N |
Isomerische SMILES |
CC(C)(C)NC/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)(C)NCC=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)NCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
